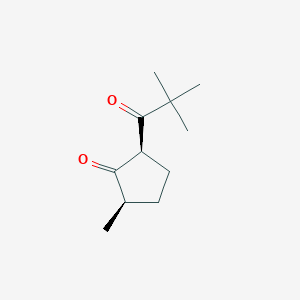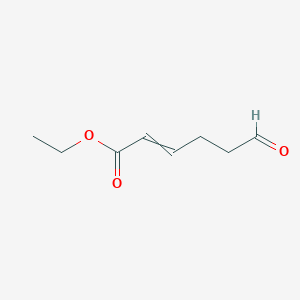
Ethyl 6-oxohex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-oxohex-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This compound is a versatile compound with a variety of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-oxohex-2-enoate can be synthesized through the alkylation of enolate ions. The enolate ion, formed by deprotonating a β-keto ester, reacts with an alkyl halide in an S_N2 reaction to form the desired ester . This reaction typically requires a strong base such as sodium ethoxide in ethanol to generate the enolate ion .
Industrial Production Methods: Industrial production of this compound often involves the use of zeolite catalysts for the degradation of mono- and disaccharides. This method is advantageous due to its efficiency and the ability to produce the compound at a lower cost .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-oxohex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the ester group.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-oxohex-2-enoate has a wide range of applications in scientific research:
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug synthesis.
Mechanism of Action
The mechanism of action of ethyl 6-oxohex-2-enoate involves its interaction with various molecular targets and pathways:
Enolate Formation: The compound can form enolate ions, which are highly reactive intermediates in many organic reactions.
Nucleophilic Attack: The enolate ion can undergo nucleophilic attack on electrophiles, leading to the formation of new carbon-carbon bonds.
Pathways: The compound participates in pathways involving ester hydrolysis, oxidation, and reduction reactions.
Comparison with Similar Compounds
Ethyl 6-oxohex-2-enoate can be compared with other similar compounds such as:
Ethyl acetoacetate: Both compounds have β-keto ester structures, but this compound has an additional double bond, making it more reactive in certain reactions.
Methyl vinyl glycolate: This compound is similar in structure but has different functional groups, leading to distinct reactivity and applications.
Uniqueness: this compound’s unique structure, with both a keto and an ester group, allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
71778-55-7 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
ethyl 6-oxohex-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7-9/h4,6-7H,2-3,5H2,1H3 |
InChI Key |
AERNDGQPWSLYDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B14460398.png)
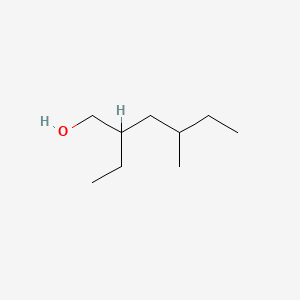
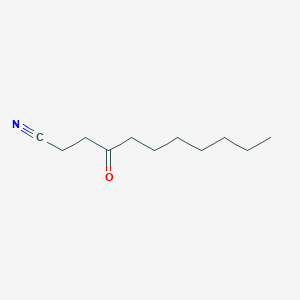

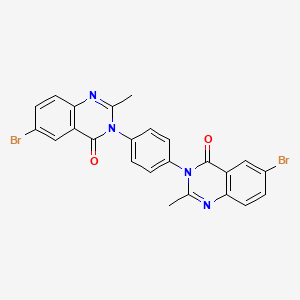
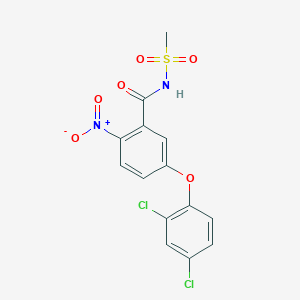
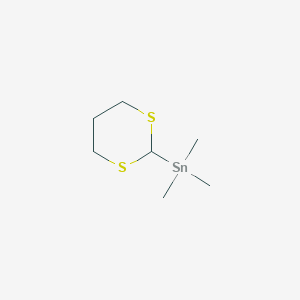

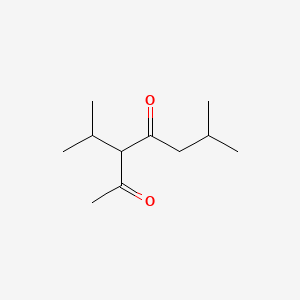
![N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide](/img/structure/B14460446.png)

![2-[dibutyl-[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B14460456.png)

